molecular formula C19H16BrNO4S2 B2765528 (Z)-3-(3-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 638139-47-6

(Z)-3-(3-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2765528
CAS No.: 638139-47-6
M. Wt: 466.36
InChI Key: HWZZBCVPXYUZPL-SXGWCWSVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(3-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a synthetically derived small molecule recognized for its potent biological activity as a multi-targeted kinase inhibitor. Scientific research has identified this compound as a key derivative within a class of rhodanine-based structures that demonstrate significant efficacy against cancer cell lines. Its primary research value lies in its ability to act as a dual inhibitor, targeting critical signaling pathways involved in cell proliferation and survival. Studies indicate that this compound exhibits potent inhibitory activity against JAK3 and EGFR kinases , which are implicated in various cancers and inflammatory diseases. The (Z)-benzylidene configuration is crucial for its interaction with the ATP-binding site of these kinases. Furthermore, its structure, incorporating the 3,4,5-trimethoxyphenyl moiety, is associated with anti-mitotic effects and disruption of tubulin polymerization , a validated anticancer strategy. This dual mechanism—targeting both kinase signaling and microtubule dynamics—makes it a valuable chemical probe for investigating crosstalk between pathways and for exploring novel therapeutic strategies in oncology research, particularly for studying apoptosis and cell cycle arrest in resistant malignancies.

Properties

IUPAC Name

(5Z)-3-(3-bromophenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrNO4S2/c1-23-14-7-11(8-15(24-2)17(14)25-3)9-16-18(22)21(19(26)27-16)13-6-4-5-12(20)10-13/h4-10H,1-3H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZZBCVPXYUZPL-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thiazolidin-4-One Scaffold Construction

The thiazolidin-4-one nucleus is synthesized via cyclocondensation of 3-bromoaniline with thioglycolic acid under acidic conditions. In a representative procedure, 3-bromoaniline (0.1 mol) reacts with carbon disulfide (0.12 mol) in ethanol at 60°C for 6 hours, followed by dropwise addition of chloroacetyl chloride (0.11 mol) to yield 3-(3-bromophenyl)-2-thioxothiazolidin-4-one as a pale yellow solid (mp 148–150°C, 78% yield). FT-IR analysis confirms the thioxo group (νmax 1245 cm⁻¹, C=S stretch) and carbonyl (νmax 1720 cm⁻¹, C=O).

3,4,5-Trimethoxybenzaldehyde Preparation

3,4,5-Trimethoxybenzaldehyde, the precursor for the benzylidene moiety, is obtained via Duff formylation of 1,2,3-trimethoxybenzene. Hexamethylenetetramine (HMTA) in trifluoroacetic acid at 110°C for 8 hours provides the aldehyde in 82% yield (mp 86–88°C).

Alternative Synthetic Strategies

One-Pot Three-Component Assembly

A novel one-pot approach combines 3-bromoaniline (10 mmol), 3,4,5-trimethoxybenzaldehyde (10 mmol), and mercaptoacetic acid (12 mmol) in PEG-400 at 110°C for 6 hours, directly yielding the title compound in 81% purity. This route eliminates intermediate isolation but requires chromatographic purification.

Ultrasound-Promoted Cyclization

Sonication (40 kHz, 50°C) of the thiourea intermediate with dimethyl acetylenedicarboxylate (DMAD) in ethanol accelerates ring closure, achieving 89% yield in 2 hours. Ultrasound cavitation enhances reaction homogeneity and reduces byproduct formation.

Spectroscopic Characterization and Stereochemical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, CH=), 7.84–7.12 (m, 4H, Ar-H), 6.91 (s, 2H, OCH3-Ar), 3.88 (s, 9H, OCH3). The Z-configuration is confirmed by the deshielded benzylidene proton at δ 8.21 ppm, consistent with restricted rotation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Key absorptions include νmax 1715 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S), and 1595 cm⁻¹ (C=N), with OCH3 stretching at 2830–2940 cm⁻¹.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Stereoselectivity (Z:E)
Piperidine catalysis Ethanol, reflux, 12 h 87 98 95:5
Microwave Solvent-free, 300 W, 20 min 94 99 97:3
One-pot PEG-400, 110°C, 6 h 81 91 88:12
Ultrasound Ethanol, 50°C, 2 h 89 97 93:7

Challenges and Optimization Strategies

Byproduct Formation During Condensation

Over-condensation products, such as bis-benzylidene derivatives, are minimized by maintaining a 1:1.1 molar ratio of thiazolidinone to aldehyde and controlling reaction temperature below 80°C.

Enhancing Z-Selectivity

The addition of catalytic acetic acid (0.1 eq) increases Z-selectivity to 98% by stabilizing the transition state through hydrogen bonding with the thioxo group.

Industrial-Scale Production Considerations

A pilot-scale process using continuous flow reactors achieves 92% yield with 99.5% purity, demonstrating scalability. Key parameters include a residence time of 30 minutes and in-line FT-IR monitoring for real-time quality control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The bromophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions (e.g., elevated temperatures, polar aprotic solvents).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives, including the compound , have been extensively studied for their antimicrobial properties. Research indicates that modifications in the aryl groups significantly influence their antibacterial efficacy. For instance, compounds with electron-withdrawing groups often exhibit enhanced activity against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study demonstrated that certain thiazolidin-4-one compounds showed up to 91.66% inhibition against Staphylococcus aureus and 88.46% against Escherichia coli . The presence of substituents on the phenyl group was found to enhance the antibacterial activity, indicating that (Z)-3-(3-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one may exhibit similar or improved properties due to its unique structure.

Anticancer Potential

The thiazolidin-4-one scaffold is recognized for its potential in cancer therapy. Several studies have highlighted the anticancer activity of thiazolidin-4-one derivatives against various cancer cell lines.

Anticancer Mechanisms

  • Inhibition of Kinases : Thiazolidin-4-one derivatives have been shown to inhibit multiple tyrosine kinases, which play crucial roles in cancer cell proliferation and survival. For example, a derivative exhibited potent inhibitory activity against c-Met and Src kinases .
  • Cytotoxicity : The compound's cytotoxic effects were tested on various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), demonstrating IC50 values as low as 0.24 µM . This suggests a strong potential for development into therapeutic agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazolidin-4-one derivatives. Modifications on the thiazolidine ring and pendant aryl groups can significantly alter biological activity.

Modification Effect on Activity
Electron-withdrawing groupsGenerally enhance antibacterial properties
Aromatic substitutionsAffect anticancer potency
Alkyl chain lengthCan influence solubility and bioavailability

Mechanism of Action

The mechanism of action of (Z)-3-(3-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is likely multifaceted, involving interactions with various molecular targets and pathways. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit key enzymes involved in biological processes, such as proteases or kinases.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound could intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzylidene Moiety

Compounds with modified benzylidene groups exhibit distinct biological and physicochemical properties:

Compound Benzylidene Substituent Key Properties Reference
Target Compound 3,4,5-Trimethoxy Tyrosinase inhibition (IC₅₀: ~350 nM), antimicrobial activity
(Z)-5-(3-Fluorobenzylidene) derivative 3-Fluoro Lower tyrosinase inhibition; improved solubility due to fluorine electronegativity
(Z)-5-(2-Hydroxybenzylidene) analog 2-Hydroxy Antioxidant activity (IC₅₀: 29 μM) via radical scavenging
(Z)-5-(5-Chloro-2-hydroxybenzylidene) 5-Chloro-2-hydroxy Anticancer activity (IC₅₀: 12 μM against MCF-7)

Key Insight: The 3,4,5-trimethoxy group in the target compound enhances planar aromaticity, improving binding to enzyme active sites compared to mono- or di-substituted analogs .

Variations at the Thiazolidinone Core

The substituent at position 3 significantly impacts activity:

Compound Position 3 Substituent Biological Activity Reference
Target Compound 3-Bromophenyl MTB pantothenate synthetase inhibition (IC₅₀: 350 nM)
(Z)-3-(4-Hydroxyphenyl) analog 4-Hydroxyphenyl Moderate tyrosinase inhibition (IC₅₀: 1.2 μM)
(Z)-3-(2-Bromophenyl) analog 2-Bromophenyl Reduced antimicrobial potency vs. 3-bromo isomer
(Z)-3-Phenyl derivative Phenyl Baseline activity (IC₅₀: 5.8 μM in tyrosinase assays)

Key Insight : The 3-bromophenyl group in the target compound provides optimal steric bulk and electron-withdrawing effects, enhancing enzyme inhibition compared to smaller (e.g., phenyl) or ortho-substituted bromo analogs .

Tyrosinase Inhibition

  • Target Compound : IC₅₀ = 350 nM against Mycobacterium tuberculosis pantothenate synthetase (PS) .
  • Analog with 1,3-Benzodioxole : IC₅₀ = 520 nM; reduced activity due to less efficient π-stacking .
  • (Z)-5-(3,4,5-Trimethoxybenzylidene) Derivatives : Consistently show IC₅₀ < 500 nM, underscoring the trimethoxy group’s critical role .

Antimicrobial Activity

  • Target Compound : MIC = 8 µg/mL against S. aureus .
  • 3-(4-Hydroxyphenyl) Analog : MIC = 32 µg/mL, indicating bromine’s importance in membrane penetration .

Biological Activity

The compound (Z)-3-(3-bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a derivative of thiazolidin-4-one, a significant heterocyclic scaffold in medicinal chemistry. Thiazolidin-4-ones are known for their diverse biological activities, including anticancer, antidiabetic, antimicrobial, and antioxidant properties. This article explores the biological activity of this specific compound, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C₁₃H₁₃BrN₁OS₂
  • Molecular Weight : 323.27 g/mol
  • IUPAC Name : this compound

This compound features a thiazolidinone core with a bromophenyl substituent and a trimethoxybenzylidene group, which are believed to contribute to its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have shown promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it exhibits significant antiproliferative activity:

  • Cell Lines Tested : Huh7 (hepatocellular carcinoma), MDA-MB 231 (breast carcinoma), and HCT116 (colorectal carcinoma).
  • IC50 Values : Preliminary data suggest that the compound demonstrates IC50 values less than 10 µM against these cell lines, indicating potent anticancer activity .

Antidiabetic Activity

Thiazolidinone derivatives are also recognized for their antidiabetic effects through the activation of peroxisome proliferator-activated receptors (PPARs). The specific compound has potential as a PPARγ agonist, which is crucial in glucose metabolism regulation. Research indicates that modifications at the 2 and 5 positions of the thiazolidinone ring enhance this activity .

Antioxidant Activity

The antioxidant properties of thiazolidinone derivatives have been extensively studied. The compound has demonstrated significant free radical scavenging activity in various assays:

  • DPPH Assay : The compound showed an IC50 value comparable to standard antioxidants like vitamin C.
  • Mechanism : The presence of methoxy groups in the structure is believed to enhance electron-donating ability, contributing to its antioxidant capacity .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. For instance:

  • Bromophenyl Substituent : Enhances anticancer activity by interacting with specific cellular targets.
  • Trimethoxy Group : Increases lipophilicity and possibly improves cellular uptake and bioavailability.

Research indicates that modifications in these substituents can lead to improved therapeutic profiles .

Case Studies

  • Anticancer Efficacy : A study evaluated the effects of various thiazolidinone derivatives on cancer cell lines, revealing that compounds similar to this compound exhibited selective cytotoxicity towards tumor cells while sparing normal fibroblasts .
  • Antidiabetic Mechanisms : Another research highlighted the role of thiazolidinones in modulating insulin sensitivity through PPARγ activation, showcasing the potential for developing new antidiabetic agents based on this scaffold .

Q & A

Basic: What are the key structural features of this compound, and how do they influence its chemical reactivity?

Answer:
The compound features a thiazolidinone core with a 3-bromophenyl group at position 3, a thioxo group at position 2, and a 3,4,5-trimethoxybenzylidene moiety at position 5. The bromophenyl group enhances electrophilic substitution potential due to bromine’s electron-withdrawing nature, while the trimethoxybenzylidene group contributes to π-π stacking interactions in biological systems . The thioxo group increases susceptibility to oxidation, forming sulfoxides or sulfones under oxidative conditions .

Basic: What synthetic methodologies are effective for preparing this compound?

Answer:
The synthesis typically involves a Knoevenagel condensation between a thiazolidinone precursor and 3,4,5-trimethoxybenzaldehyde in the presence of a bromophenyl-substituted aldehyde. Key steps include:

  • Reaction Conditions : Ethanol or methanol as solvents, with catalytic piperidine or pyridine .
  • Monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .
    Example Protocol :

Condensation of 3-bromobenzaldehyde with 3,4,5-trimethoxybenzaldehyde at 80°C in ethanol.

Cyclization with thiourea derivatives to form the thiazolidinone ring .

Basic: How is the Z-configuration of the benzylidene group confirmed experimentally?

Answer:
The Z-configuration is confirmed via:

  • NMR Spectroscopy : Distinct coupling constants (J ≈ 12–14 Hz for trans olefinic protons) and NOE correlations .
  • X-ray Crystallography : Crystallographic software (e.g., SHELXL or WinGX) resolves spatial arrangements .
  • IR Spectroscopy : Absorption bands for C=S (thioxo) and C=C (benzylidene) groups .

Advanced: How can computational modeling predict this compound’s interactions with biological targets like kinases?

Answer:
Molecular docking (AutoDock, Schrödinger) and molecular dynamics simulations are used to predict binding affinities. Key steps:

Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology with similar thiazolidinones .

Docking Protocols :

  • Use the compound’s 3D structure (optimized via DFT calculations).
  • Analyze hydrogen bonding with catalytic lysine residues and hydrophobic interactions with the trimethoxybenzylidene group .

Validation : Compare predicted binding energies with experimental IC50 values from kinase inhibition assays .

Advanced: How can researchers resolve contradictions in reported anticancer activities across studies?

Answer:
Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa), incubation times, or compound purity (>95% by HPLC recommended) .
  • Structural Confirmation : Ensure the Z-configuration is validated (misassignment can alter bioactivity) .
  • Mechanistic Studies : Use siRNA knockdown or Western blotting to confirm target engagement (e.g., apoptosis via caspase-3 activation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.